![molecular formula C7H6BrF2NO B3031023 2-Bromo-5-(difluoromethoxy)aniline CAS No. 1261875-41-5](/img/structure/B3031023.png)
2-Bromo-5-(difluoromethoxy)aniline
Overview
Description
2-Bromo-5-(difluoromethoxy)aniline is a chemical compound with the CAS Number: 1261875-41-5 . It has a molecular weight of 238.03 and is typically in liquid form .
Molecular Structure Analysis
The molecular formula of 2-Bromo-5-(difluoromethoxy)aniline is C7H6BrF2NO . The InChI code for this compound is 1S/C7H6BrF2NO/c8-5-2-1-4(3-6(5)11)12-7(9)10/h1-3,7H,11H2 .Physical And Chemical Properties Analysis
2-Bromo-5-(difluoromethoxy)aniline has a predicted density of 1.662±0.06 g/cm3 and a predicted boiling point of 274.5±35.0 °C . It is typically in liquid form .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-Bromo-5-(difluoromethoxy)aniline, focusing on six unique fields:
Pharmaceutical Development
2-Bromo-5-(difluoromethoxy)aniline is often used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure allows it to be a building block for drugs targeting specific biological pathways, particularly in the development of anti-inflammatory and anti-cancer agents .
Agricultural Chemistry
In agricultural chemistry, this compound is utilized in the synthesis of agrochemicals, including herbicides and fungicides. Its ability to interfere with specific biochemical processes in plants and fungi makes it valuable for protecting crops from pests and diseases .
Material Science
2-Bromo-5-(difluoromethoxy)aniline is used in the development of advanced materials, such as polymers and resins. Its incorporation into polymer chains can enhance the thermal stability and chemical resistance of the resulting materials, making them suitable for high-performance applications .
Organic Synthesis
This compound serves as a versatile reagent in organic synthesis. It can participate in various chemical reactions, including cross-coupling and substitution reactions, to form complex organic molecules. This makes it a valuable tool for chemists working on the synthesis of new compounds .
Medicinal Chemistry
In medicinal chemistry, 2-Bromo-5-(difluoromethoxy)aniline is explored for its potential biological activities. Researchers investigate its interactions with biological targets to develop new therapeutic agents. Its structural features allow for modifications that can enhance its efficacy and selectivity .
Environmental Science
This compound is also studied for its environmental impact and degradation pathways. Understanding how it breaks down in the environment helps in assessing its safety and potential risks. Research in this area aims to develop methods for mitigating any adverse effects on ecosystems .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis and biochemical evaluation of inhibitors of certain proteins , suggesting that this compound may also interact with specific proteins or enzymes in the body.
Mode of Action
It’s known that brominated anilines can participate in various chemical reactions, such as suzuki–miyaura coupling , which involves the formation of carbon-carbon bonds. This suggests that 2-Bromo-5-(difluoromethoxy)aniline may interact with its targets through bond formation or disruption.
Result of Action
Given its potential use in the synthesis of protein inhibitors , it may induce changes in protein activity, leading to downstream effects on cellular functions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
properties
IUPAC Name |
2-bromo-5-(difluoromethoxy)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2NO/c8-5-2-1-4(3-6(5)11)12-7(9)10/h1-3,7H,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGKCOGXZCYVCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501270588 | |
Record name | Benzenamine, 2-bromo-5-(difluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501270588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(difluoromethoxy)aniline | |
CAS RN |
1261875-41-5 | |
Record name | Benzenamine, 2-bromo-5-(difluoromethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261875-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 2-bromo-5-(difluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501270588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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